(2,2,3,3-Tetramethylcyclopropyl)methanol
Overview
Description
(2,2,3,3-Tetramethylcyclopropyl)methanol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups and a hydroxymethyl group
Preparation Methods
(2,2,3,3-Tetramethylcyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of phosphorus with chlorinating agents such as thionyl chloride or phosphoryl chloride . Another method includes the catalytic chlorination of halogenated alkanes . These methods provide efficient routes to obtain the compound in good yields.
Chemical Reactions Analysis
(2,2,3,3-Tetramethylcyclopropyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids .
Scientific Research Applications
(2,2,3,3-Tetramethylcyclopropyl)methanol has several scientific research applications. It is used as a reagent in the synthesis of insecticides and other organic compounds . Additionally, it serves as a Grignard reagent and Wittig reaction catalyst . Its unique structure makes it valuable in studying the effects of steric hindrance and ring strain in chemical reactions.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,2,3,3-Tetramethylcyclopropyl)methanol can be compared with other similar compounds, such as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone and its 5-pentyl fluorinated analog . These compounds share the cyclopropyl ring structure but differ in their substituents and functional groups. The unique feature of this compound is its hydroxymethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMVEHPZNUNGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337710 | |
Record name | (2,2,3,3-Tetramethylcyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-96-5 | |
Record name | 2,2,3,3-Tetramethylcyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2415-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2,3,3-Tetramethylcyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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